4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is a heterocyclic compound characterized by a pyridazinone core. This compound features a furylmethyl substituent at the 4-position and a methyl group at the 6-position of the pyridazinone ring. Its chemical formula is with a molecular weight of approximately 216.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex molecules .
4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is classified as a pyridazinone, which is part of the broader category of heterocyclic compounds. These compounds are known for their diverse biological activities and are often utilized as building blocks in organic synthesis. The compound can be sourced from chemical suppliers or synthesized through specific chemical reactions involving pyridazine derivatives and furfural .
The synthesis of 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one typically involves a condensation reaction. A common method includes:
For example, 3.36 g (30 mmol) of 6-methyl-4,5-dihydropyridazine-3(2H)-one is dissolved in a 5% potassium hydroxide solution, followed by the addition of 2.48 mL (30 mmol) of furfural, and then refluxed for four hours .
In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Continuous flow reactors may be used to enhance efficiency, with careful selection of solvents and catalysts to minimize costs while maximizing output.
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to elucidate the structure:
4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one can undergo several chemical reactions:
These reactions lead to various derivatives that can exhibit different biological properties .
The mechanism of action for 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is largely dependent on its interactions with biological targets. It may interact with enzymes or receptors through:
These interactions can influence enzyme activity or receptor binding, potentially leading to antimicrobial or anticancer effects .
4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, making it a valuable target for further study and development.
The pyridazinone nucleus (C₄H₄N₂O) has emerged as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and tunable electronic properties. Early developments in the 1970s–1980s established dihydropyridazinones as cardiovascular agents, exemplified by the PDE-III inhibitor zardaverine for heart failure [3]. A significant milestone was the 1990s introduction of emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a commercial non-steroidal anti-inflammatory drug (NSAID) in Japan that demonstrated potent analgesia without significant ulcerogenicity [9]. This success spurred systematic exploration of substitution patterns:
Table 1: Evolution of Key Pyridazinone-Based Therapeutics | Compound | Substitution Pattern | Primary Activity | Development Phase |
---|---|---|---|---|
Zardaverine | 6-Phenyl-4,5-dihydro | PDE-III inhibition | Clinical (1980s) | |
Emorfazone | 4-Ethoxy-5-morpholino-2-methyl | Analgesic/Anti-inflammatory | Marketed (Japan) | |
4-Amino-2-(4-methoxyphenyl)-6-methyl | 4-Amino-2-aryl | AChE inhibition | Preclinical | |
4-(2-Furylmethyl)-6-methyl | 4-Heteroaromatic alkyl | Multi-target modulator | Research |
Recent work focuses on tricyclic pyridazinones (e.g., indeno[1,2-c]pyridazinones) to enhance target selectivity through conformational restriction [3]. The scaffold’s adaptability is evidenced by its applications in Alzheimer’s disease (AChE inhibition), oncology (kinase modulation), and immunology (FPR agonism) [6] [7].
Strategic heterocyclic fusion or substitution profoundly alters pyridazinone pharmacology by modifying three key parameters:
The furan ring merits special attention: its oxygen atom acts as a hydrogen-bond acceptor, while the aromatic system enables π-stacking with protein residues (e.g., Phe257 in FPR2). In 4-(2-furylmethyl)-6-methylpyridazin-3(2H)-one, the methylene spacer provides torsional flexibility, allowing the furan to adopt optimal binding poses [7].
The 4-(2-furylmethyl) group represents a bioisostere of phenalkyl moieties, offering distinct advantages:
Table 2: Comparative Bioactivity of 4-Substituted-6-methylpyridazin-3(2H)-ones | 4-Substituent | AChE IC₅₀ (μM) | FPR1 Activation EC₅₀ (μM) | Log P |
---|---|---|---|---|
Phenyl | 42.3 | >50 | 2.8 | |
4-Methoxyphenyl | 18.7 | 15.5 | 2.5 | |
2-Furyl | 29.5 | 7.2 | 2.1 | |
2-Furylmethyl | 11.6 | 3.4 | 1.9 | [7] |
Mechanistically, the furylmethyl group contributes to:
These properties position 4-(2-furylmethyl)-6-methylpyridazin-3(2H)-one as a versatile precursor for neurodegenerative and inflammation-targeted therapeutics.
Table 3: Key Pyridazinone Derivatives Mentioned | Compound Name | CAS Number | Structure Summary |
---|---|---|---|
4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one | Not Specified | 4-(Furan-2-ylmethyl)-6-methyl scaffold | |
Emorfazone | 58546-55-7 | 4-Ethoxy-5-morpholino-2-methyl derivative | [9] |
4-Amino-2-(4-methoxyphenyl)-6-methylpyridazin-3(2H)-one | 5446-09-3 | 4-Amino-2-aryl substituted | |
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | 81816-98-0 | Di-halo substituted analog | [1] |
7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | Not Specified | Tricyclic pyridazinone | [3] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9